molecular formula C23H20N2O6S B11043367 Methyl 3-({[7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}amino)thiophene-2-carboxylate

Methyl 3-({[7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}amino)thiophene-2-carboxylate

Cat. No.: B11043367
M. Wt: 452.5 g/mol
InChI Key: FUWQVJZDJHUUJY-UHFFFAOYSA-N
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Description

METHYL 3-[7-(4-METHOXYPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO]THIOPHENE-2-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This particular compound is of interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

The synthesis of METHYL 3-[7-(4-METHOXYPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO]THIOPHENE-2-CARBOXYLATE involves multiple steps. One common synthetic route includes the following steps :

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

    Introduction of the Quinoline Moiety: The quinoline moiety is introduced through a cyclization reaction involving an appropriate precursor.

    Coupling of the Methoxyphenyl Group: The methoxyphenyl group is coupled to the quinoline-thiophene intermediate using a suitable coupling reagent.

    Final Esterification: The final step involves esterification to form the methyl ester derivative.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency .

Chemical Reactions Analysis

METHYL 3-[7-(4-METHOXYPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO]THIOPHENE-2-CARBOXYLATE undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents such as halogens or nitrating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

METHYL 3-[7-(4-METHOXYPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO]THIOPHENE-2-CARBOXYLATE has several scientific research applications, including :

    Medicinal Chemistry: The compound is studied for its potential anticancer, anti-inflammatory, and antimicrobial properties.

    Biological Research: It is used in studies involving protein tyrosine phosphatase 1B (PTP1B) as a potential inhibitor.

    Material Science: The compound is explored for its use in organic semiconductors and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of METHYL 3-[7-(4-METHOXYPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO]THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways . For example, as an inhibitor of PTP1B, the compound binds to the active site of the enzyme, preventing its activity and thereby modulating signaling pathways involved in cancer and metabolic diseases.

Comparison with Similar Compounds

Similar compounds to METHYL 3-[7-(4-METHOXYPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO]THIOPHENE-2-CARBOXYLATE include other thiophene derivatives such as :

  • Methyl 4-(4-methoxyphenyl)thiophene-2-carboxylate
  • 4-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-1H-indol-3-yl)-7,7-dimethyl-3,4,7,8-tetrahydroquinazoline 2,5(1H,6H)dione

These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of METHYL 3-[7-(4-METHOXYPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO]THIOPHENE-2-CARBOXYLATE lies in its specific combination of functional groups and its potential as a multi-target inhibitor in medicinal chemistry .

Properties

Molecular Formula

C23H20N2O6S

Molecular Weight

452.5 g/mol

IUPAC Name

methyl 3-[[7-(4-methoxyphenyl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carbonyl]amino]thiophene-2-carboxylate

InChI

InChI=1S/C23H20N2O6S/c1-30-14-5-3-12(4-6-14)13-9-18-15(19(26)10-13)11-16(22(28)25-18)21(27)24-17-7-8-32-20(17)23(29)31-2/h3-8,11,13H,9-10H2,1-2H3,(H,24,27)(H,25,28)

InChI Key

FUWQVJZDJHUUJY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C=C(C(=O)N3)C(=O)NC4=C(SC=C4)C(=O)OC)C(=O)C2

Origin of Product

United States

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